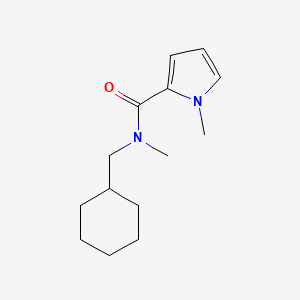
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone, also known as DTBM-T, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both morpholine and thiophene rings in its structure. This compound has gained significant attention due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use in the development of new drugs.
Mecanismo De Acción
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone acts as a competitive inhibitor of certain enzymes, including protein kinases and histone deacetylases. It binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone has been shown to have various biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, making it a useful tool for studying their functions. It is also relatively easy to synthesize, allowing for large-scale production. However, there are also some limitations to its use. It may have off-target effects on other enzymes, leading to potential complications in experiments. Additionally, its potency may make it difficult to use at low concentrations, which may be necessary for certain experiments.
Direcciones Futuras
There are several potential future directions for research on (2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. It may also be useful for studying the functions of certain enzymes in cells, and for identifying new targets for drug development. Additionally, further research is needed to fully understand its biochemical and physiological effects, and to determine the optimal conditions for its use in lab experiments.
Métodos De Síntesis
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone can be synthesized through a multistep process involving the reaction of various reagents. One commonly used method involves the reaction of 2,2-dimethyl-4-morpholinone with 2-bromo-thiophene in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 2,2-dimethyl-4-((2-thienyl)thio)morpholine, which can be further reacted with benzaldehyde to yield (2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone.
Aplicaciones Científicas De Investigación
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to act as a potent inhibitor of certain enzymes, including protein kinases and histone deacetylases. These enzymes play important roles in various cellular processes, and their dysregulation has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
(2,2-dimethylmorpholin-4-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)8-12(5-6-14-11)10(13)9-4-3-7-15-9/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMOQMLOODAAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)

![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)
![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)




![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)